4-Chloro-2-methylnicotinonitrile
Overview
Description
4-Chloro-2-methylnicotinonitrile is an organic compound with the molecular formula C7H5ClN2 It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 4-position and a methyl group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-methylnicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-methylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the catalytic chlorination of 2-methylnicotinonitrile using chlorine gas in the presence of a suitable catalyst. This method allows for the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylnicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group at the 2-position can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as 4-amino-2-methylnicotinonitrile.
Oxidation: 4-Chloro-2-methylnicotinic acid.
Reduction: 4-Chloro-2-methylaminopyridine.
Scientific Research Applications
4-Chloro-2-methylnicotinonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Pharmaceuticals: It is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Agriculture: It is explored for its potential use in the synthesis of agrochemicals, including herbicides and insecticides.
Mechanism of Action
The mechanism of action of 4-chloro-2-methylnicotinonitrile depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved would depend on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methoxynicotinonitrile: Similar in structure but with a methoxy group instead of a methyl group.
2,6-Dichloro-4-methylnicotinonitrile: Contains an additional chlorine atom at the 6-position.
4-Chloro-2-nitroaniline: Contains a nitro group instead of a nitrile group.
Uniqueness
4-Chloro-2-methylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of a chlorine atom and a methyl group on the pyridine ring makes it a valuable intermediate for synthesizing a variety of compounds with diverse applications .
Properties
IUPAC Name |
4-chloro-2-methylpyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-5-6(4-9)7(8)2-3-10-5/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXQBZCXRQNKSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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